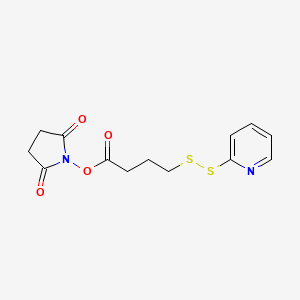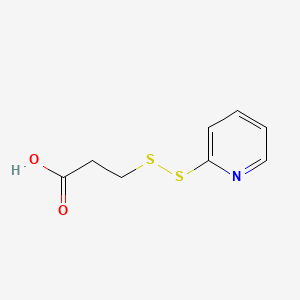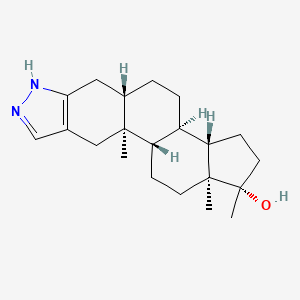
Stanozolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyl-2'H-5alpha-androst-2-eno[3,2-c]pyrazol-17beta-ol is a steroid. It derives from a hydride of an estrane.
Mechanism of Action
Target of Action
Stanozolol, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) . These receptors are involved in the regulation of many physiological processes including hormone secretion, immune response, and wound healing .
Mode of Action
This compound promotes cell growth (anabolism) and the development/maintenance of masculine characteristics (androgenism) . It achieves this by binding to androgen receptors, leading to changes in gene expression and increased protein synthesis . This interaction results in the promotion of cell growth and the development of masculine characteristics .
Biochemical Pathways
This compound affects the complement system, which is part of the innate immune system . This system is a biochemical chain of reactions that assists the body in removing pathogens . This compound is used in treating C1-inhibitor deficient hereditary angioedema, where C1-inhibitor is a protease that inhibits the complement system .
Pharmacokinetics
This compound exhibits high oral bioavailability due to the presence of its C17α alkyl group, which makes it resistant to gastrointestinal and liver metabolism . The elimination half-life of this compound is approximately 9 hours when taken orally, and 24 hours when administered via intramuscular injection . It is primarily excreted in the urine .
Result of Action
The primary therapeutic use of this compound is in the management of hereditary angioedema . It helps control attacks of hereditary angioedema by reducing the frequency and severity of these attacks . This compound also promotes cell growth and the development of masculine characteristics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to have a diuretic effect . Additionally, its use is highly restricted in certain environments such as sports competitions under the World Anti-Doping Agency (WADA) and US horse racing due to its performance-enhancing properties .
Biochemical Analysis
Biochemical Properties
Stanozolol promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism) . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .
Cellular Effects
This compound has therapeutic uses in treating C1-inhibitor deficient hereditary angioedema . C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens . This compound may help control attacks of hereditary angioedema .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .
Temporal Effects in Laboratory Settings
The half-life of this compound is approximately 24 hours . More than 15 doping control urine specimens tested positive for this compound during the last 12 months have been confirmed using liquid chromatography and electrospray ionization tandem mass spectrometry .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, this compound is known to have been frequently misused in sports, leading to numerous adverse findings in doping controls .
Metabolic Pathways
This compound is involved in the metabolism of C1-inhibitor, a protease that inhibits the complement system . The main metabolic products of phase-I-metabolism are the monohydroxylated derivatives 4β-OH-stanozolol, 16β-OH-stanozolol and 3′-OH-stanozolol .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, it is known that this compound can be administered orally or intramuscularly .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not specified in the sources. It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm of cells .
Properties
CAS No. |
10418-03-8 |
|---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1 |
InChI Key |
LKAJKIOFIWVMDJ-OLPJAUBDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Appearance |
Solid powder |
Color/Form |
Crystals from alcohol NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS White or almost white solid crystals |
melting_point |
229.8-242.0 °C |
| 10418-03-8 302-96-5 |
|
physical_description |
Solid |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
302-96-5 (Alternate Registry Number) |
shelf_life |
>2 years if stored properly |
solubility |
INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Androstanazol Methylstanazol Stanazolol Stanozolol Stromba Winstrol |
vapor_pressure |
3.3X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


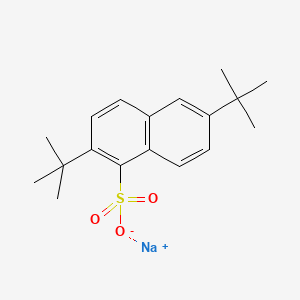
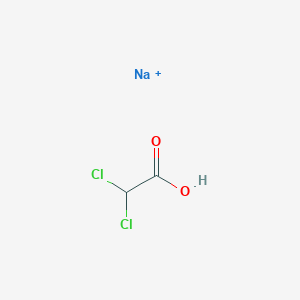


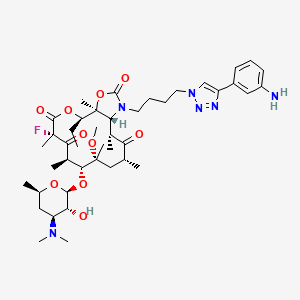


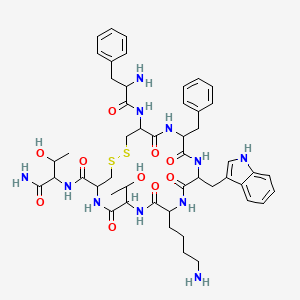
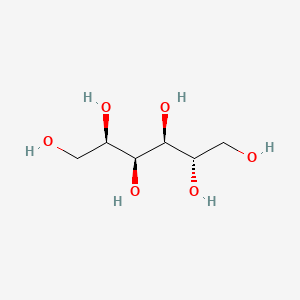
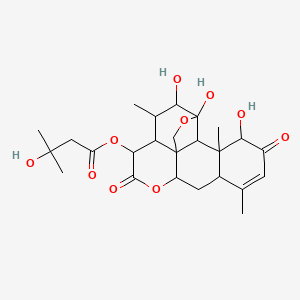

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
